Tetrabutylphosphonium fluoride

Übersicht

Beschreibung

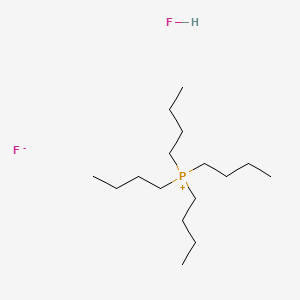

Tetrabutylphosphonium fluoride is a chemical compound with the molecular formula C16H36FP . It is also known as tetrabutylphosphonium hydrogendifluoride .

Synthesis Analysis

Tetrabutylphosphonium ionic liquids, which include Tetrabutylphosphonium fluoride, can be synthesized by an acid-base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid . This method yields good results and has been used to prepare phosphonium-based ionic liquids with natural organic derived anions .Molecular Structure Analysis

The molecular structure of Tetrabutylphosphonium fluoride is complex and detailed information about its structure can be found in various scientific publications .Chemical Reactions Analysis

Tetrabutylphosphonium fluoride is used in various chemical reactions. For example, it is used to remove silyl ether protecting groups and as a phase transfer catalyst and a mild base . It is also used in the catalytic asymmetric nucleophilic fluorination using BF3·Et2O as the fluorine reagent .Physical And Chemical Properties Analysis

Tetrabutylphosphonium fluoride has a molecular weight of 298.44 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 12 and a complexity of 116 .Wissenschaftliche Forschungsanwendungen

Selective Nucleophilic Fluorination

Tetrabutylphosphonium fluoride has been shown to be a useful fluoride source for selective nucleophilic fluorination . It can be used for the fluorination of various compounds, including oxiranes, alkyl halides, alcohols, and sulfonates of aliphatic and steroidal species .

Preparation of Alkyl Fluorides

Tetrabutylphosphonium fluoride is used in the preparation of alkyl fluorides . It is a prototypical nucleophilic fluorinating reagent and its derivatives are used in fluorinations .

Medicinal and Pharmaceutical Chemistry

Fluorinated alkyl substituents, which can be prepared using Tetrabutylphosphonium fluoride, appear widely in medicinal and pharmaceutical chemistry .

Radiopharmaceuticals for Positron Emission Tomography (PET)

[18 F]-fluorinated ethyl or propyl tags, which can be prepared using Tetrabutylphosphonium fluoride, are increasingly common tools radiochemists use to prepare [18 F]-labeled radiopharmaceuticals for positron emission tomography (PET) .

Removal of Silyl Protecting Groups

In addition to nucleophilic fluorination, Tetrabutylphosphonium fluoride finds practical utility in the removal of silyl protecting groups .

Synthesis of Conduritol, Conduramine, and Validoxylamine Analogs

Wirkmechanismus

Target of Action

Tetrabutylphosphonium fluoride (TBPF) is primarily used as a source of fluoride ions . The fluoride ions are the active species that interact with various substrates in chemical reactions .

Mode of Action

TBPF acts as a source of fluoride ions for selective nucleophilic fluorination . It interacts with its targets, such as oxiranes, alkyl halides, alcohols, and sulfonates of aliphatic and steroidal species, by donating a fluoride ion . This results in the fluorination of the target molecule .

Biochemical Pathways

It is known that tbpf is used in the fluorination of various organic compounds . The fluorination process can significantly alter the properties of these compounds, potentially affecting various biochemical pathways.

Result of Action

The primary result of TBPF’s action is the fluorination of target molecules . This can lead to significant changes in the molecular and cellular properties of these targets, as the introduction of a fluorine atom can alter a molecule’s reactivity, stability, and other chemical properties.

Action Environment

The action of TBPF can be influenced by various environmental factors. For instance, the efficiency of fluoride ion release from TBPF and the subsequent fluorination reaction can be affected by factors such as temperature, pH, and the presence of other chemical species . .

Safety and Hazards

Tetrabutylphosphonium fluoride is harmful if swallowed and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

tetrabutylphosphanium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBZFPLBRXFZNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010221 | |

| Record name | Tetrabutylphosphonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121240-56-0 | |

| Record name | Tetrabutylphosphonium hydrogen difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium Hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does tetrabutylphosphonium fluoride act as a nucleophilic fluorinating agent?

A1: Tetrabutylphosphonium fluoride acts as a source of fluoride anions (F-), which are strong nucleophiles. [] The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride anion by reducing its solvation compared to smaller counterions. This enhanced nucleophilicity allows the fluoride anion to readily attack electron-deficient centers in various substrates, leading to fluorination. For instance, it can open epoxide rings, substitute halides or sulfonate groups with fluorine, and even facilitate the fluorination of alcohols. []

Q2: What are the advantages of using tetrabutylphosphonium fluoride and its HF adducts for nucleophilic fluorination compared to other fluorinating agents?

A2: Tetrabutylphosphonium fluoride and its HF adducts, such as tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride, offer several advantages as fluorinating agents: []

- Selectivity: They exhibit good selectivity for nucleophilic fluorination, minimizing side reactions like elimination or rearrangements often observed with other fluorinating agents. []

- Mild Reaction Conditions: These reagents allow fluorination to occur under relatively mild conditions, making them suitable for sensitive substrates. []

- Ease of Preparation: Tetrabutylphosphonium fluoride and its HF adducts can be easily prepared from commercially available starting materials. []

Q3: What types of substrates can be effectively fluorinated using tetrabutylphosphonium fluoride?

A3: Research indicates that tetrabutylphosphonium fluoride effectively fluorinates various substrates, including: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxaldehyde, 1-(1,2,3-trihydroxypropyl)-, [R-(R*,S*)]- (9CI)](/img/no-structure.png)

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)